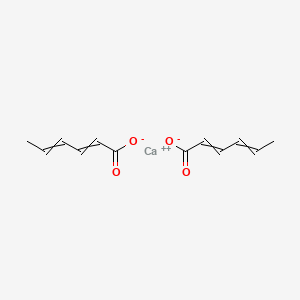![molecular formula C18H34N2O2 B12452400 1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one](/img/structure/B12452400.png)
1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a bipiperidine core with tert-butyl groups and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4’-bipiperidine with tert-butyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms with tert-butyl groups. The hydroxyl group is then introduced through a subsequent oxidation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butyl groups provide steric hindrance and influence the compound’s overall reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1,1’-di-tert-Butyl-4’-hydroxy-[3,4’-bipiperidin]-4-one can be compared with other similar compounds, such as:
Butylated hydroxytoluene (BHT): Known for its antioxidant properties and used as a food additive.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Used as a pharmaceutical secondary standard and in various analytical applications.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Known for its stability and used in various chemical reactions.
These compounds share similar structural features, such as the presence of tert-butyl groups and hydroxyl groups, but differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C18H34N2O2 |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
1-tert-butyl-3-(1-tert-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one |
InChI |
InChI=1S/C18H34N2O2/c1-16(2,3)19-11-8-18(22,9-12-19)14-13-20(17(4,5)6)10-7-15(14)21/h14,22H,7-13H2,1-6H3 |
Clave InChI |
XKHYOVKOKYSUJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCC(CC1)(C2CN(CCC2=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid](/img/structure/B12452320.png)

![2-methyl-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}propanamide](/img/structure/B12452336.png)
![3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12452338.png)
![Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate](/img/structure/B12452348.png)

![4-{[(3-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12452365.png)
![1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12452372.png)

![N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide](/img/structure/B12452392.png)
![N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12452396.png)
![N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12452397.png)
![4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12452405.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12452413.png)
